Cas no 897016-92-1 (2-Pyridineacetic acid, 5-phenyl-)

2-Pyridineacetic acid, 5-phenyl-, is a versatile organic compound with a 5-phenyl substituent. It exhibits high purity and is ideal for applications in organic synthesis. This compound offers enhanced stability and solubility, making it suitable for various chemical reactions. Its unique structure allows for tailored modifications, expanding its utility in pharmaceuticals and materials science.
2-Pyridineacetic acid, 5-phenyl- structure
897016-92-1 structure
Product Name:2-Pyridineacetic acid, 5-phenyl-
CAS No:897016-92-1
MF:C13H11NO2
MW:213.231943368912
MDL:MFCD14702178
CID:592070
PubChem ID:46315099
Update Time:2025-06-20

2-Pyridineacetic acid, 5-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridineacetic acid, 5-phenyl-
    • 2-(5-phenylpyridin-2-yl)acetic acid
    • (5-Phenyl-pyridin-2-yl)-acetic acid
    • SCHEMBL11917561
    • (5-Phenylpyridin-2-yl)acetic acid
    • 897016-92-1
    • DTXSID10673507
    • CHEMBL1801809
    • MDL: MFCD14702178
    • Inchi: 1S/C13H11NO2/c15-13(16)8-12-7-6-11(9-14-12)10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
    • InChI Key: GJUCYUUYZYZDBM-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC(=CN=1)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 213.078978594g/mol
  • Monoisotopic Mass: 213.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 236
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 50.2Ų

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Additional information on 2-Pyridineacetic acid, 5-phenyl-

Introduction to 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1) and Its Emerging Applications in Chemical Biology

2-Pyridineacetic acid, 5-phenyl-, identified by the Chemical Abstracts Service Number (CAS No.) 897016-92-1, is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyridineacetic acid class, characterized by a pyridine ring fused with an acetic acid moiety, and incorporates a phenyl group at the 5-position, which enhances its molecular complexity and functionality. The presence of both nitrogen and oxygen heteroatoms in its structure makes it a versatile scaffold for drug discovery and biochemical research.

The 5-phenyl substitution plays a crucial role in modulating the electronic and steric properties of the molecule, influencing its interactions with biological targets. Recent studies have highlighted the importance of such structural features in designing molecules with enhanced binding affinity and selectivity. The pyridine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, provides a favorable platform for further derivatization and functionalization. This structural motif is widely recognized for its role in medicinal chemistry, particularly in the development of kinase inhibitors, antiviral agents, and other therapeutic compounds.

In the context of modern drug discovery, 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1) has been explored as a key intermediate in synthesizing novel bioactive molecules. Its acetic acid side chain offers a reactive site for further chemical modifications, enabling the attachment of pharmacophores that can interact with specific biological receptors or enzymes. The phenyl group, on the other hand, contributes to hydrophobic interactions, which are critical for membrane permeability and target binding. These characteristics make it an attractive candidate for developing small-molecule inhibitors targeting various diseases.

Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of promising candidates like 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1). Machine learning algorithms have been employed to predict binding affinities and optimize molecular structures, accelerating the drug discovery process. For instance, studies have demonstrated that derivatives of this compound exhibit inhibitory effects on certain enzymes implicated in cancer progression. The ability to fine-tune its structure allows researchers to modulate its activity spectrum, reducing off-target effects and improving therapeutic efficacy.

The biological activity of 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1) has been investigated in several preclinical models. Initial studies suggest that it may possess anti-inflammatory properties by modulating key signaling pathways involved in immune responses. Additionally, its interaction with mitochondrial enzymes has been explored as a potential therapeutic strategy for neurodegenerative disorders. The compound's ability to cross the blood-brain barrier makes it particularly interesting for central nervous system (CNS) drug development. Further research is ongoing to elucidate its mechanism of action and evaluate its potential as a lead compound for new therapies.

The synthesis of 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1) involves multi-step organic reactions that highlight the ingenuity of synthetic chemists in constructing complex molecules from simpler precursors. Common synthetic routes include palladium-catalyzed cross-coupling reactions to introduce the phenyl group onto the pyridine ring, followed by functionalization of the acetic acid moiety. Advances in green chemistry have also led to more sustainable synthetic methods, reducing waste and improving yields. These developments are essential for large-scale production and commercialization of pharmaceuticals derived from such intermediates.

The role of 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1) extends beyond traditional drug development into agrochemicals and material science. Its structural features make it a valuable building block for designing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact. In material science, derivatives of this compound have been investigated for their potential applications in organic electronics due to their electron-deficient nature and ability to form stable coordination complexes with metals.

Future directions in research on 2-Pyridineacetic acid, 5-phenyl- (CAS No. 897016-92-1) include exploring its role in epigenetic regulation and gene expression modulation. The pyridine ring's ability to interact with DNA-binding proteins suggests that it could be used to develop agents that influence chromatin structure or modify gene transcriptional activity. Such applications hold promise for treating genetic disorders and cancers driven by aberrant epigenetic modifications.

In conclusion,2-Pyridineacetic acid, 5-phenyl- (CAS No.) is a multifaceted compound with significant potential across multiple domains of chemical biology and pharmaceutical research。 Its unique structural features, coupled with recent advances in synthetic methodologies, make it an invaluable asset for developing novel therapeutic agents。 As research continues, we can expect further discoveries that will expand its applications, contributing to advancements in medicine, agriculture, and materials science。

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